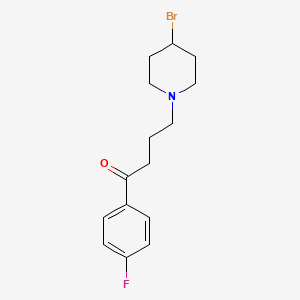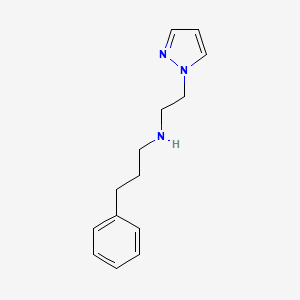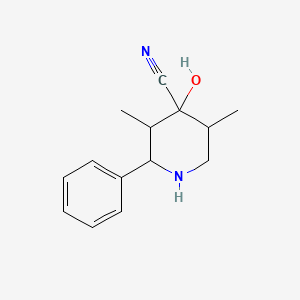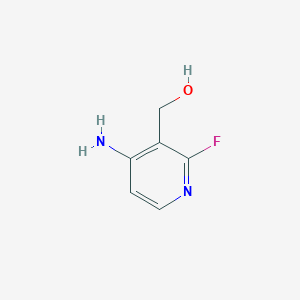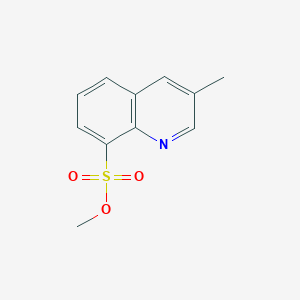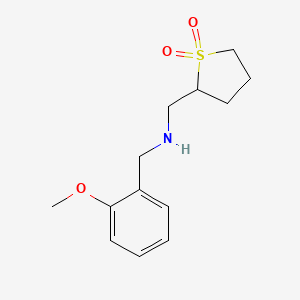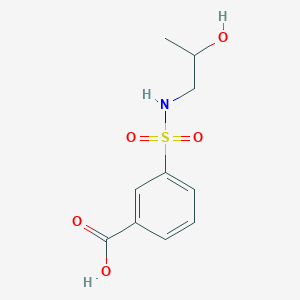
3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid is an organic compound with the molecular formula C10H13NO5S It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a sulfamoyl group and a hydroxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with sulfamoyl and hydroxypropyl reagents. One common method involves the following steps:
Starting Material: Benzoic acid or a benzoic acid derivative.
Hydroxypropylation: The hydroxypropyl group can be introduced using 2-hydroxypropylamine under appropriate reaction conditions.
The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl or hydroxypropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activity.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can act as a functional group that interacts with enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Sulfamoylbenzoic acid: A similar compound with a sulfamoyl group attached to the benzoic acid moiety.
3-Formylphenylboronic acid: Another benzoic acid derivative with a formyl group.
Uniqueness
3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid is unique due to the presence of both sulfamoyl and hydroxypropyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H13NO5S |
|---|---|
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
3-(2-hydroxypropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H13NO5S/c1-7(12)6-11-17(15,16)9-4-2-3-8(5-9)10(13)14/h2-5,7,11-12H,6H2,1H3,(H,13,14) |
InChI-Schlüssel |
MHVJNZVEQXRANE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNS(=O)(=O)C1=CC=CC(=C1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


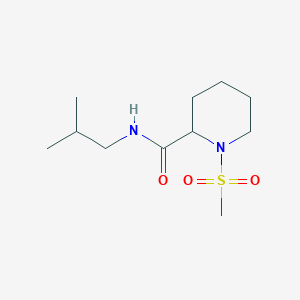
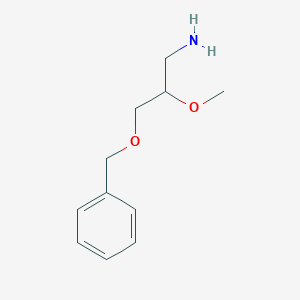
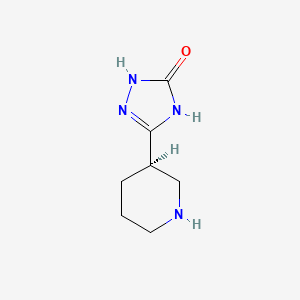
![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B14915397.png)

